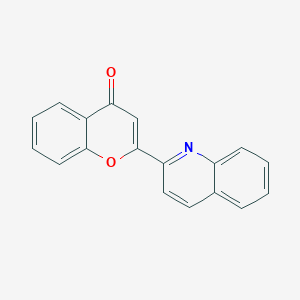
2-(Quinolin-2-yl)-4h-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Quinolin-2-yl)-4H-chromen-4-one is a heterocyclic compound that combines the structural features of quinoline and chromone. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique fusion of quinoline and chromone moieties endows it with distinctive chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Quinolin-2-yl)-4H-chromen-4-one typically involves the condensation of 2-aminobenzophenone with salicylaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Quinolin-2-yl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline or chromone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under conditions that may include acidic or basic environments, depending on the desired substitution.
Major Products
The major products formed from these reactions include various substituted quinoline and chromone derivatives, which can exhibit different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
2-(Quinolin-2-yl)-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: It has been investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(Quinolin-2-yl)-4H-chromen-4-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can intercalate into DNA, inhibiting the activity of topoisomerases and other DNA-processing enzymes. It may also interact with cellular proteins, disrupting their normal function and leading to cell death in cancer cells. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure with a single nitrogen-containing ring, used in antimalarial drugs.
Chromone: A simpler structure with a single oxygen-containing ring, used in anti-inflammatory agents.
2-(Quinolin-2-yl)-4H-chromen-4-one: Combines features of both quinoline and chromone, offering unique properties not found in either parent compound.
Uniqueness
This compound is unique due to its dual-ring structure, which provides a versatile platform for chemical modifications. This structural complexity allows for a broader range of biological activities and applications compared to simpler quinoline or chromone derivatives.
Eigenschaften
CAS-Nummer |
66155-20-2 |
|---|---|
Molekularformel |
C18H11NO2 |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
2-quinolin-2-ylchromen-4-one |
InChI |
InChI=1S/C18H11NO2/c20-16-11-18(21-17-8-4-2-6-13(16)17)15-10-9-12-5-1-3-7-14(12)19-15/h1-11H |
InChI-Schlüssel |
MDNRNVVTFCHINB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=O)C4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















